Bienvenue dans la boutique en ligne BenchChem!

ZW4864

β-catenin BCL9 Protein-protein interaction inhibitor

ZW4864 chloride is the first drug-like, orally bioavailable (83% F) β-catenin/BCL9 PPI inhibitor. Unlike peptide disruptors or upstream Wnt inhibitors, it selectively targets the BCL9 binding interface (Ki 0.76 μM) while sparing E-cadherin adhesion (Ki 4.5 μM). Validated in PDX models with 40% AXIN2 suppression at 90 mg/kg PO. Ideal for chronic oral dosing in CRC/invasion studies.

Molecular Formula C33H43ClN6O3
Molecular Weight 607.2 g/mol
Cat. No. B12414997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZW4864
Molecular FormulaC33H43ClN6O3
Molecular Weight607.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CC[NH2+]CC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.[Cl-]
InChIInChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1
InChIKeyPQRRIGABHUYXRQ-UFTMZEDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZW4864 Chloride (CAS 2632259-93-7): Selective Orally Bioavailable β-Catenin/BCL9 PPI Inhibitor for Wnt Pathway Research


ZW4864 chloride (CAS 2632259-93-7), chemically (3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide chloride, is a small-molecule inhibitor that selectively disrupts the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) [1]. Unlike conventional Wnt pathway inhibitors that target upstream ligand-receptor interactions or downstream TCF/β-catenin transcriptional complexes, ZW4864 acts directly at the β-catenin/BCL9 binding interface, offering a mechanistically distinct approach to attenuating oncogenic Wnt signaling . The compound is characterized as the first drug-like, orally bioavailable inhibitor in its class with demonstrated in vivo efficacy in patient-derived xenograft models [1].

ZW4864 Chloride: Why In-Class β-Catenin Inhibitors Cannot Be Interchanged


Substituting ZW4864 with other β-catenin pathway inhibitors introduces substantial scientific risk due to divergent mechanisms of action, selectivity profiles, and pharmacokinetic properties. Whereas ZW4864 selectively disrupts the β-catenin/BCL9 PPI with a Ki of 0.76 μM [1], alternative inhibitors such as ICG-001/PRI-724 target the CBP/β-catenin interaction, and tankyrase inhibitors act upstream via AXIN stabilization, each producing distinct transcriptional and phenotypic outcomes. More critically, the majority of β-catenin/BCL9 PPI inhibitors reported to date either lack oral bioavailability entirely or have not been validated in vivo. Peptide-based inhibitors (e.g., SAH-BCL9) and early small-molecule leads exhibit suboptimal pharmacokinetic profiles, severely limiting their utility in animal models and translational research [2]. The quantitative evidence below establishes precisely where ZW4864 chloride diverges from its closest analogs.

ZW4864 Chloride Product-Specific Quantitative Differentiation Evidence


ZW4864 Binding Affinity and Potency: Ki 0.76 μM, IC50 0.87 μM in Fluorescence Polarization Assay

ZW4864 chloride inhibits the β-catenin/BCL9 protein-protein interaction with a Ki value of 0.76 μM and an IC50 value of 0.87 μM, as determined by fluorescence polarization (FP) competition assay [1]. In contrast, the parent compound from which ZW4864 was optimized (Compound 8 in the same study) exhibited a Ki of 1.45 μM and IC50 of 1.68 μM, representing a 1.9-fold improvement in binding affinity [1]. The BCL9 helical peptide inhibitor (peptide 1) shows weaker activity with a Ki of 1.13 μM and IC50 of 1.28 μM [2]. This quantitative advantage establishes ZW4864 as the more potent small-molecule β-catenin/BCL9 PPI inhibitor currently available.

β-catenin BCL9 Protein-protein interaction inhibitor Wnt signaling

ZW4864 Oral Bioavailability: 83% F in C57BL/6 Mice at 20 mg/kg PO

ZW4864 chloride administered orally at 20 mg/kg in C57BL/6 mice achieves an oral bioavailability (F) of 83%, with a Cmax of 1,230 ng/mL, Tmax of 2.0 h, and AUC0–∞ of 8,540 h·ng/mL [1]. In comparison, the previously optimized β-catenin/BCL9 PPI inhibitor E722-2648 (Compound C-1) exhibits no reported oral bioavailability data in peer-reviewed literature and is primarily characterized in vitro. Peptide-based β-catenin/BCL9 inhibitors (e.g., SAH-BCL9, sulfono-γ-AApeptides) lack oral bioavailability entirely and require parenteral administration or specialized delivery formulations [2]. This 83% oral bioavailability establishes ZW4864 as the first and only drug-like, orally bioavailable small molecule in its class suitable for oral dosing in chronic in vivo studies.

Oral bioavailability Pharmacokinetics In vivo ADME

ZW4864 Selectivity: 6-Fold Preference for β-Catenin/BCL9 over β-Catenin/E-Cadherin PPI

ZW4864 chloride exhibits 6-fold selectivity for disrupting the β-catenin/BCL9 interaction (Ki = 0.76 μM) over the structurally related β-catenin/E-cadherin interaction (Ki = 4.5 μM) [1]. This selectivity is mechanistically significant because E-cadherin binding to β-catenin is essential for maintaining cell-cell adhesion and epithelial integrity. In contrast, the 1,4-dibenzoylpiperazine series of β-catenin/BCL9 inhibitors developed by Wisniewski et al. achieved 98-fold selectivity [2]; however, these compounds lack the oral bioavailability of ZW4864 and are less advanced in vivo. ICG-001/PRI-724, which targets the CBP/β-catenin interaction, exhibits a fundamentally different selectivity profile with reported activity against multiple transcriptional co-activators beyond CBP [3].

Selectivity Off-target E-cadherin β-catenin

ZW4864 In Vivo Target Engagement: 40% Reduction in AXIN2 mRNA in PDX Model at 90 mg/kg PO

ZW4864 chloride at 90 mg/kg oral administration in a patient-derived xenograft (PDX) mouse model of colorectal cancer (CRC068) reduces AXIN2 mRNA expression, a canonical Wnt/β-catenin target gene, by approximately 40% relative to vehicle control after 14 days of treatment [1]. This quantitative demonstration of in vivo target engagement distinguishes ZW4864 from earlier-generation β-catenin/BCL9 PPI inhibitors. For comparison, peptide inhibitors such as SAH-BCL9 have demonstrated cellular target engagement but lack reported in vivo PDX efficacy data due to poor pharmacokinetic properties [2]. E722-2648 shows cellular suppression of Wnt target genes (AXIN2, LGR5) in HCT116 and SW480 cell lines, but in vivo PDX target engagement data are not reported in primary literature .

In vivo efficacy PDX model Target engagement AXIN2

ZW4864 Anti-Invasive Activity: Complete Abrogation of Matrigel Invasion at 10 μM in HCT116 Cells

ZW4864 chloride at 10 μM concentration completely abrogates Matrigel invasion of HCT116 colorectal cancer cells, reducing invasive cell counts to baseline levels comparable to negative controls [1]. At lower concentrations, ZW4864 exhibits dose-dependent inhibition: 5 μM reduces invasion by approximately 65%, and 2.5 μM reduces invasion by approximately 30% [1]. In comparison, the parent Compound 8 at 10 μM achieves only partial suppression of invasion (~50% reduction) [1]. ICG-001 at 10 μM reduces HCT116 invasion by approximately 40–50% in comparable Matrigel assays [2]. The sulfono-γ-AApeptide β-catenin/BCL9 inhibitors demonstrate anti-invasive activity in MDA-MB-231 breast cancer cells but lack head-to-head data in HCT116 colorectal cancer models [3].

Invasion Metastasis Cell migration HCT116

ZW4864 Chloride: Evidence-Based Research and Preclinical Application Scenarios


Colorectal Cancer PDX and Syngeneic Mouse Models Requiring Chronic Oral Dosing

ZW4864 chloride is optimally suited for colorectal cancer in vivo studies requiring sustained target engagement via chronic oral administration. With 83% oral bioavailability at 20 mg/kg and demonstrated 40% AXIN2 mRNA suppression in CRC068 PDX tumors at 90 mg/kg PO [1], ZW4864 enables daily oral gavage dosing regimens without the need for IV catheters, osmotic pumps, or specialized formulations. This is particularly advantageous for long-term tumor growth studies (14–28 days) where repeated parenteral administration of peptide-based inhibitors or poorly bioavailable compounds would be logistically prohibitive or introduce confounding stress variables.

Tumor Invasion and Metastasis Mechanistic Studies in Colorectal and Wnt-Dependent Cancer Models

Researchers investigating the role of β-catenin/BCL9-mediated transcription in tumor invasion and metastatic dissemination should prioritize ZW4864 chloride. The compound completely abrogates Matrigel invasion of HCT116 cells at 10 μM, with dose-dependent suppression observed at 5 μM (~65% reduction) and 2.5 μM (~30% reduction) [1]. This quantitative anti-invasive activity surpasses both the parent Compound 8 and the CBP/β-catenin inhibitor ICG-001 in comparable HCT116 invasion assays [1]. ZW4864 provides a potent tool for dissecting the specific contribution of BCL9-dependent transcriptional programs to metastatic progression in colorectal, breast, and other Wnt-driven cancers.

β-Catenin/BCL9 PPI Selectivity Studies Differentiating from E-Cadherin-Mediated Adhesion

For studies requiring selective disruption of the oncogenic β-catenin/BCL9 interaction while preserving normal β-catenin/E-cadherin-mediated cell-cell adhesion, ZW4864 chloride offers a quantifiable 6-fold selectivity window (BCL9 Ki = 0.76 μM vs. E-cadherin Ki = 4.5 μM) [1]. This selectivity profile distinguishes ZW4864 from non-selective β-catenin disruptors and enables researchers to isolate BCL9-dependent oncogenic signaling from E-cadherin-dependent epithelial integrity. Experimental designs investigating therapeutic windows, toxicity mechanisms, or combination strategies benefit from this defined selectivity window.

Comparative Pharmacology Studies Benchmarking Wnt Pathway Inhibitors with Divergent Mechanisms

ZW4864 chloride serves as the reference standard for β-catenin/BCL9 PPI inhibition in comparative pharmacology studies. Unlike ICG-001/PRI-724 (CBP/β-catenin), tankyrase inhibitors (AXIN stabilization), porcupine inhibitors (Wnt ligand secretion), or peptide-based BCL9 disruptors, ZW4864 uniquely combines oral bioavailability, defined BCL9 selectivity, and validated in vivo target engagement [1]. Researchers conducting head-to-head comparisons of Wnt pathway inhibitors across different mechanistic nodes should include ZW4864 as the representative small-molecule β-catenin/BCL9 PPI inhibitor to ensure comprehensive coverage of Wnt signaling intervention points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZW4864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.